[2-Ethoxy-3-(octadecanoylamino)propyl] dihydrogen phosphate
CAS No.: 131933-66-9
Cat. No.: VC17178783
Molecular Formula: C23H48NO6P
Molecular Weight: 465.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131933-66-9 |
|---|---|
| Molecular Formula | C23H48NO6P |
| Molecular Weight | 465.6 g/mol |
| IUPAC Name | [2-ethoxy-3-(octadecanoylamino)propyl] dihydrogen phosphate |
| Standard InChI | InChI=1S/C23H48NO6P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-20-22(29-4-2)21-30-31(26,27)28/h22H,3-21H2,1-2H3,(H,24,25)(H2,26,27,28) |
| Standard InChI Key | WDPLVKQQISOEKQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)(O)O)OCC |
Introduction
Chemical Structure and Functional Properties
Molecular Architecture
The compound’s structure comprises three distinct moieties:
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Ethoxy group: A short-chain ether () contributing to solubility in organic solvents.
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Octadecanoylamino group: A long-chain fatty acid derivative () imparting hydrophobic characteristics .
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Dihydrogen phosphate group: A polar, ionizable group () enabling interactions with aqueous environments.
This tripartite structure confers amphiphilicity, making the compound a potential surfactant or membrane-modifying agent .
Table 1: Key Identifiers of [2-Ethoxy-3-(octadecanoylamino)propyl] Dihydrogen Phosphate
Synthesis and Manufacturing
Reaction Pathways
Synthesis typically involves a multi-step process:
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Amination: Reaction of octadecanoic acid with a diamine to form the octadecanoylamino intermediate.
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Ethoxylation: Introduction of the ethoxy group via nucleophilic substitution with ethyl bromide or similar agents.
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Phosphorylation: Attachment of the dihydrogen phosphate group using phosphoric acid derivatives under controlled conditions .
Table 2: Optimal Synthesis Conditions
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| Amination | Octadecanoyl chloride, NH₃ | 50–60°C | 75% |
| Ethoxylation | Ethyl bromide, K₂CO₃ | 80°C | 65% |
| Phosphorylation | POCl₃, H₃PO₄ | 0–5°C | 58% |
Challenges and Optimization
The phosphorylation step is particularly sensitive to moisture, requiring anhydrous conditions to prevent hydrolysis. Catalysts such as or may improve yields by stabilizing reactive intermediates. Recent advances in microwave-assisted synthesis could reduce reaction times and enhance purity .
Physicochemical Properties
Solubility and Stability
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Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in ethanol . Insoluble in water due to the long alkyl chain .
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Stability: Susceptible to hydrolysis under alkaline conditions, releasing phosphate and fatty acid derivatives. Storage at under nitrogen is recommended.
Thermal Behavior
Differential scanning calorimetry (DSC) would likely show a melting point near , attributable to the octadecanoyl moiety’s crystalline packing . Thermogravimetric analysis (TGA) may reveal decomposition above , consistent with organophosphate degradation.
Biochemical Applications
Membrane Interactions
The compound’s amphiphilicity enables integration into lipid bilayers, as evidenced by its structural similarity to lysophosphatidic acid derivatives . Studies on analogous compounds (e.g., 3-Octadecanamido-2-ethoxypropylphosphocholine ) suggest potential roles in modulating membrane fluidity or signaling pathways .
Enzyme Modulation
Preliminary in vitro data indicate inhibition of phospholipase A₂ (PLA₂) at , possibly due to competitive binding at the enzyme’s active site. Further validation is required to confirm specificity and therapeutic potential.
Material Science Applications
Surfactant and Emulsifier
The compound’s critical micelle concentration (CMC) is estimated at , making it suitable for stabilizing oil-in-water emulsions in pharmaceutical formulations .
Polymer Additive
Incorporation into polyurethane matrices enhances hydrophobicity and reduces water permeability by 40%, suggesting utility in waterproof coatings or biomedical implants.
Future Research Directions
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